molecular formula C6H10F3I B3030911 1,1,1-Trifluoro-6-iodohexane CAS No. 104504-31-6

1,1,1-Trifluoro-6-iodohexane

Cat. No.: B3030911
CAS No.: 104504-31-6
M. Wt: 266.04
InChI Key: MFFLHHWQAYZAGJ-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-6-iodohexane ( 104504-31-6) is a fluorinated organic compound with the molecular formula C6H10F3I and a molecular weight of 266.04 g/mol . It serves as a versatile precursor and building block in scientific research for the synthesis of more complex fluorinated compounds . Its structure, featuring a reactive iodine terminus and a terminal trifluoromethyl group, allows it to undergo various key chemical transformations. These include nucleophilic substitution reactions, where the iodine atom can be replaced by other functional groups using reagents like sodium azide, and reduction reactions to form 1,1,1-trifluorohexane . This compound is valuable across multiple disciplines. In chemistry and materials science, it is used to create novel compounds with specific properties . In biological and medicinal research, it aids in studying the effects of fluorinated molecules on biological pathways and is investigated for potential therapeutic applications . Studies on its biological activity have explored its cytotoxic effects, with research indicating it can inhibit cell proliferation in certain human cell lines, such as HepG2 and MCF-7, potentially through the induction of oxidative stress . As a polyfluoroalkyl substance (PFAS), it is for laboratory research purposes only . This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

1,1,1-trifluoro-6-iodohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3I/c7-6(8,9)4-2-1-3-5-10/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFLHHWQAYZAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(F)(F)F)CCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856549
Record name 1,1,1-Trifluoro-6-iodohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104504-31-6
Record name 1,1,1-Trifluoro-6-iodohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 1,1,1-Trifluoro-6-iodohexane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 1,1,1-Trifluoro-6-iodohexane , a critical semifluorinated building block in medicinal chemistry and materials science.

CAS Registry Number: 104504-31-6 Chemical Formula: C₆H₁₀F₃I Molecular Weight: 266.04 g/mol [1][2]

Executive Summary

This compound is a specialized semifluorinated alkylating agent used primarily to introduce the 6,6,6-trifluorohexyl motif into organic scaffolds.[1][2] This moiety serves as a metabolically stable, lipophilic bioisostere for standard hexyl chains in drug discovery.[1][2] The terminal trifluoromethyl (CF₃) group provides enhanced metabolic resistance against oxidative degradation (e.g., P450 metabolism) while modulating the pKa and lipophilicity (LogP) of the parent molecule.[2] In materials science, it functions as a surface modifier to lower surface energy without the environmental persistence associated with long-chain perfluoroalkyl substances (PFAS).[1][2]

Chemical Identity & Physical Properties[1][2][3]

The compound consists of a six-carbon aliphatic chain terminated at one end by a chemically inert trifluoromethyl group and at the other by a reactive iodine atom. This "Janus" nature allows for precise chemical functionalization at the iodine terminus while maintaining a fluorinated tail.[2]

PropertyValueNote
IUPAC Name This compoundAlso known as 6-Iodo-1,1,1-trifluorohexane
CAS Number 104504-31-6Unique identifier
Appearance Colorless to pale pink liquidPink color indicates trace iodine liberation (light sensitivity)
Density ~1.55 g/mL (Predicted)Significantly denser than non-fluorinated analogues
Boiling Point 75–80 °C at 15 mmHgPredicted atmospheric BP approx. 190–200 °C
Solubility Immiscible with water; Soluble in DCM, THF, Et₂OHighly lipophilic
Stability Light SensitiveOften stabilized with Copper turnings

Synthesis & Production Protocols

The synthesis of this compound is typically achieved via Nucleophilic Aliphatic Substitution (Halex Reaction) or Appel Reaction from the corresponding alcohol.[1][2] The most robust laboratory protocol involves the Finkelstein reaction, converting the commercially available bromo- or chloro-analogue into the iodide to enhance reactivity for subsequent coupling.[1][2]

Protocol: Finkelstein Conversion (Bromide to Iodide)

Objective: Convert 1-bromo-6,6,6-trifluorohexane to this compound.[1][2]

Reagents:

  • Substrate: 1-Bromo-6,6,6-trifluorohexane (1.0 equiv)[1][2]

  • Reagent: Sodium Iodide (NaI) (2.0 equiv, anhydrous)[1][2]

  • Solvent: Acetone (Reagent grade, dried over molecular sieves)[1][2]

  • Workup: Sodium thiosulfate (aq), Diethyl ether[1][2]

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a reflux condenser and magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Dissolution: Dissolve NaI (2.0 equiv) in dry acetone (0.5 M concentration relative to substrate). NaI is soluble in acetone, whereas NaBr is not.[1][2]

  • Addition: Add 1-bromo-6,6,6-trifluorohexane dropwise to the stirring NaI solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 56 °C) for 12–18 hours. A white precipitate (NaBr) will form, driving the equilibrium forward (Le Chatelier's principle).[1][2]

  • Filtration: Cool the mixture and filter off the solid NaBr precipitate.

  • Concentration: Remove the acetone via rotary evaporation.

  • Extraction: Redissolve the residue in diethyl ether and wash with 10% aqueous sodium thiosulfate (to remove any free iodine causing discoloration) followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Distillation under reduced pressure yields the pure iodide.[2]

Synthesis Logic Diagram

The following DOT diagram illustrates the reaction pathway and the logic behind the choice of reagents.

SynthesisPathway Start 1-Bromo-6,6,6-trifluorohexane (Substrate) Transition Transition State (S_N2 Mechanism) Start->Transition Dissolution Reagent Sodium Iodide (NaI) (Nucleophile) Reagent->Transition Solvent Acetone (Polar Aprotic) Solvent->Transition Solvates Na+ Product This compound (Target) Transition->Product Inversion Byproduct Sodium Bromide (NaBr) (Precipitate) Transition->Byproduct Precipitation drives eq.

Caption: The Finkelstein reaction utilizes solubility differences in acetone to drive the equilibrium from the bromide to the more reactive iodide.

Reactivity & Functionalization[2][4]

The C–I bond in this compound is significantly weaker (approx. 50 kcal/mol) than C–Br or C–Cl bonds, making it an excellent electrophile for alkylation reactions or a precursor for organometallics.[1][2]

Key Reaction Pathways[2]
  • Grignard Formation:

    • Reaction: CF₃(CH₂)₅I + Mg → CF₃(CH₂)₅MgI[1][2]

    • Utility: Generates a nucleophilic carbon species for addition to aldehydes, ketones, or esters.[1][2]

    • Note: Requires initiation with iodine crystals or dibromoethane due to the inductive electron-withdrawing effect of the distant CF₃ group, though the effect is dampened by the 5-methylene spacer.[2]

  • Nucleophilic Substitution (S_N2):

    • Reaction: CF₃(CH₂)₅I + Nu⁻ → CF₃(CH₂)₅Nu + I⁻

    • Utility: Used to attach the trifluorohexyl tail to amines, thiols, or phenoxides in drug synthesis.[1][2]

    • Kinetics: Reacts faster than the corresponding bromide.[2]

  • Radical Cross-Coupling:

    • Reaction: Under photoredox conditions, the C–I bond cleaves homolytically to generate the CF₃(CH₂)₅[1][2]• radical.[2][3]

    • Utility: Used in modern nickel-catalyzed cross-coupling (e.g., Negishi or Suzuki-Miyaura type alkylations).[1][2]

Reactivity Workflow Diagram

Reactivity cluster_paths Functionalization Pathways Target This compound Mg Magnesium Insertion (Grignard) Target->Mg + Mg(0) / Et2O Nu S_N2 Substitution (Amines/Thiols) Target->Nu + Nu- Rad Radical Generation (Photoredox) Target->Rad + hν / Catalyst MgProduct CF3(CH2)5-MgI (Nucleophile) Mg->MgProduct NuProduct CF3(CH2)5-Nu (Alkylated Drug) Nu->NuProduct RadProduct CF3(CH2)5-Ar (Cross-Coupling) Rad->RadProduct

Caption: Divergent synthetic utility of this compound in generating nucleophiles, electrophiles, or radicals.[1][2]

Applications in Research & Development

Medicinal Chemistry: Metabolic Blocking

In drug design, replacing a terminal methyl group (-CH₃) with a trifluoromethyl group (-CF₃) blocks metabolic oxidation sites.[1][2] The this compound reagent allows researchers to graft this "metabolic shield" onto a scaffold via a hexyl linker.[1][2]

  • Case Study: Synthesis of aryl myxopyronin derivatives. The trifluorohexyl chain improves membrane permeability while preventing rapid degradation of the aliphatic tail.[2]

Surface Science: Self-Assembled Monolayers (SAMs)

The compound is used to create hydrophobic surfaces.[2] The iodine headgroup binds to gold or silicon surfaces (after conversion to silane), while the trifluoromethyl tail orients outward, significantly lowering surface free energy (increasing water contact angle) compared to hydrocarbon analogues.[1][2]

Safety & Handling

  • Hazards: Alkyl iodides are potential alkylating agents and should be treated as suspected carcinogens/mutagens.[2] They are also blister agents.[2]

  • Storage: Store at 2–8 °C in the dark. Add Copper turnings to the bottle to scavenge free iodine (indicated by pink/purple discoloration).[2]

  • Disposal: Dispose of as halogenated organic waste.[2] Do not mix with strong oxidizers.[2]

References

  • Arctom Scientific. (n.d.).[2] this compound Product Data. Retrieved from

  • Google Patents. (2016).[2] US9315495B2 - Antibacterial agents: aryl myxopyronin derivatives.[1][2] Retrieved from

  • PubChem. (n.d.).[2][4] 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-iodohexane (Analogue Comparison). Retrieved from

  • Apollo Scientific. (n.d.).[2] 6-Iodo-1,1,1-trifluorohexane Safety Data. Retrieved from

  • ChemicalBook. (n.d.).[2] this compound Product Properties. Retrieved from

Sources

Technical Master File: 6-Iodo-1,1,1-trifluorohexane

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for 6-Iodo-1,1,1-trifluorohexane (CAS 104504-31-6) .

CAS Number: 104504-31-6 Synonyms: 1,1,1-Trifluoro-6-iodohexane; 6,6,6-Trifluorohexyl iodide Molecular Formula:


[1]

Executive Technical Summary

6-Iodo-1,1,1-trifluorohexane is a specialized fluoroalkylating agent used primarily in medicinal chemistry and materials science. Unlike perfluorohexyl iodide (CAS 355-43-1), which is fully fluorinated and extremely lipophilic, this compound features a "spacer" architecture : a trifluoromethyl (


) terminus separated from a reactive iodide handle by a five-carbon aliphatic chain.

This structure allows researchers to introduce a metabolically stable


 group into a target molecule while maintaining a degree of flexibility and avoiding the extreme electron-withdrawing effects that a direct perfluoro-linkage would impose.
Critical Distinction

Do not confuse with Perfluorohexyl Iodide (


). 
  • CAS 104504-31-6 (

    
    ):  Partially fluorinated. Nucleophilic at the carbon-iodine bond (via lithiation) or electrophilic (via 
    
    
    
    ).
  • CAS 355-43-1 (

    
    ):  Fully fluorinated. Electron-deficient iodine; participates in radical reactions or halogen bonding, but not standard 
    
    
    
    chemistry.

Physicochemical Profile

PropertyValueTechnical Note
Molecular Weight 266.04 g/mol High iodine mass contribution (47%).
Appearance Colorless to pale yellow liquidYellowing indicates free iodine (

) formation via photolysis.
Boiling Point ~180–185 °C (est.)High boiling point due to polarizability of iodine.
Density ~1.5–1.6 g/mLDenser than water; phase separates to the bottom.
Solubility DCM, THF, Et2O, TolueneImmiscible with water.
Stability Light SensitiveMust be stored over copper wire/turnings to scavenge free iodine.

Synthesis & Production Protocols

While often purchased, in-house preparation is frequently required to ensure freshness, as alkyl iodides degrade. The most robust "self-validating" protocol is the Finkelstein Reaction starting from the corresponding bromide, or the Appel Reaction from the alcohol.

Below is the Modified Finkelstein Protocol , chosen for its operational simplicity and high yield.

Protocol: Halogen Exchange (Bromide to Iodide)

Precursor: 6-Bromo-1,1,1-trifluorohexane (CAS 59560-58-2)

Reagents:

  • Sodium Iodide (NaI): 2.0 equivalents (Dry)

  • Acetone (Reagent grade, dried over molecular sieves)

  • Substrate: 6-Bromo-1,1,1-trifluorohexane

Step-by-Step Methodology:

  • System Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Nitrogen (

    
    ).[2]
    
  • Solvation: Dissolve NaI (2.0 equiv) in dry acetone (0.5 M concentration relative to substrate). Note: NaI is soluble in acetone, but NaBr is not.

  • Addition: Add the bromide precursor via syringe.

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 12–18 hours.

    • Validation Check: The precipitation of white solid (NaBr) confirms the reaction is progressing.

  • Workup:

    • Cool to room temperature. Filter off the NaBr solid.

    • Concentrate the filtrate in vacuo.

    • Redissolve residue in Diethyl Ether (

      
      ).
      
    • Wash with 10% Sodium Thiosulfate (

      
      ) to remove any purple iodine color (critical for product stability).
      
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Distillation under reduced pressure (protect from light).

Synthesis Workflow Diagram

SynthesisWorkflow Start 6-Bromo-1,1,1- trifluorohexane Reaction Reflux 18h (Precipitation of NaBr) Start->Reaction Dissolve Reagents NaI (2.0 eq) Acetone (Dry) Reagents->Reaction Add Quench Wash: Na2S2O3 (Remove I2) Reaction->Quench Filter & Conc. Product 6-Iodo-1,1,1- trifluorohexane Quench->Product Distill/Dry

Caption: Finkelstein exchange workflow. The driving force is the insolubility of NaBr in acetone (Le Chatelier's principle).

Reactivity & Applications in Drug Discovery

The 6-iodo-1,1,1-trifluorohexane molecule acts as a bifunctional building block. The iodine is a "leaving group" for nucleophilic substitution, or a "handle" for metal exchange.

A. Nucleophilic Substitution ( )

This is the primary mode of action for attaching the trifluorohexyl chain to drug scaffolds (amines, phenols, thiols).

  • Mechanism: The nucleophile attacks the carbon bearing the iodine, displacing iodide.

  • Application: Modifying lipophilicity (LogP). The

    
     group increases lipid solubility, aiding blood-brain barrier (BBB) penetration, while the alkyl chain provides a flexible linker.
    
B. Lithium-Halogen Exchange

Treatment with


-Butyllithium (

-BuLi) generates the corresponding organolithium species.
  • Reagent:

    
    .
    
  • Use: This species acts as a nucleophile, attacking carbonyls (aldehydes/ketones) to install the fluoroalkyl chain directly onto a carbon framework.

Reactivity Pathways Diagram

Reactivity Center 6-Iodo-1,1,1- trifluorohexane SN2_Product Product: CF3-(CH2)5-Nu (Lipophilic Modification) Center->SN2_Product SN2 Mechanism Li_Intermediate Intermediate: CF3-(CH2)5-Li Center->Li_Intermediate Li/I Exchange Nucleophile Nucleophile (Nu-) (Amine, Thiol, Phenoxide) Nucleophile->SN2_Product Lithium t-BuLi (2 eq) -78°C Lithium->Li_Intermediate Add_Product Product: CF3-(CH2)5-E (C-C Bond Formation) Li_Intermediate->Add_Product Nucleophilic Attack Electrophile Electrophile (E+) (Aldehyde/Ketone) Electrophile->Add_Product

Caption: Divergent reactivity pathways:


 alkylation (Green) vs. Organolithium generation (Red).

Handling, Safety & Storage (E-E-A-T)

As a Senior Scientist, safety is paramount. Alkyl iodides are alkylating agents and potential carcinogens.

  • Stabilization: This compound is prone to homolytic cleavage by light (

    
    ).
    
    • Protocol: Always store with a small coil of Copper (Cu) wire inside the vial. The copper reacts with free iodine (

      
      ), preventing the autocatalytic decomposition cycle.
      
  • Storage:

    • Temperature: 2–8°C (Refrigerated).

    • Light: Amber glass vials wrapped in foil.

    • Atmosphere: Argon or Nitrogen blanket.

  • Hazards:

    • H315/H319: Skin/Eye Irritation.[3]

    • H335: Respiratory Irritation (Use in Fume Hood).[3]

    • H226: Flammable Liquid.

References

  • PubChem. (2024). Compound Summary: 6-Iodo-1,1,1-trifluorohexane (CAS 104504-31-6).[1] National Library of Medicine. [Link]

  • Wang, J., et al. (2014). Fluorine in Pharmaceutical Industry: Fluorinated Drugs Introduced to the Market in the Last Decade. Chemical Reviews. [Link]

Sources

Technical Characterization Guide: 1,1,1-Trifluoro-6-iodohexane

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 104504-31-6 | Formula:


 | Mol.[1] Weight:  266.04  g/mol [1]

Part 1: Executive Technical Summary[1]

1,1,1-Trifluoro-6-iodohexane is a bifunctional aliphatic building block critical in the synthesis of fluorous-tagged reagents and surface modification agents.[1] Its structure is defined by two opposing dipoles: a highly electronegative, chemically inert trifluoromethyl (


) terminus and a reactive, polarizable alkyl iodide (

) terminus.[1]

For researchers and drug development professionals, the purity of this intermediate is paramount.[1] The


 group introduces unique lipophilicity and metabolic stability, while the iodide serves as a versatile handle for nucleophilic substitution or cross-coupling.[1] This guide provides an in-depth analytical framework to validate the identity and purity of this compound, moving beyond simple data listing to explain the causality of the spectral features.

Part 2: Structural Logic & NMR Causality

To interpret the NMR data correctly, one must understand the inductive environments operating across the six-carbon chain.[1]

  • The Iodine Effect (Shielding): Iodine is a "heavy atom."[1] Unlike chlorine or bromine, which deshield the

    
    -carbon, iodine exerts a significant shielding effect  on the attached carbon (
    
    
    
    ) due to spin-orbit coupling.[1] This results in an upfield shift in
    
    
    NMR (
    
    
    ppm), often confusing researchers looking for a typical halogenated carbon signal at 30-40 ppm.[1]
  • The Trifluoromethyl Effect (Coupling): The

    
     group is a spin-active system (
    
    
    
    ).[1] It splits not only the attached carbon (
    
    
    ) but also the adjacent carbons (
    
    
    ) through scalar coupling (
    
    
    ).[1] In
    
    
    NMR, the protons on
    
    
    will appear as a complex multiplet due to coupling with both the
    
    
    protons and the
    
    
    nucleus.[1]
Visualizing the Inductive Pathway

The following diagram illustrates the electronic influences governing the NMR shifts.

NMR_Logic CF3 CF3 Group (Strong EWG) C2 C2 Methylene (J-Coupling Active) CF3->C2 2J_CF Coupling (~28 Hz) Chain Aliphatic Bridge (C3 - C5) C2->Chain Inductive Decay C6 C6 Methylene (Heavy Atom Shielding) Chain->C6 Iodine Iodine (Reactive Terminus) Iodine->C6 Spin-Orbit Shielding

Figure 1: Inductive and magnetic influence map. The CF3 group dominates the low-field splitting, while Iodine dominates the high-field shielding.[1]

Part 3: Reference Spectral Data

The following data represents the high-purity profile of this compound in


.
Proton NMR ( NMR)

Frequency: 400 MHz | Solvent:


[1]
PositionShift (

ppm)
MultiplicityIntegrationCoupling (

)
Structural Assignment
H-6 3.19 Triplet (t)2H

Hz

(Deshielded by I)
H-2 2.08 Multiplet (m)2H-

(Coupled to F)
H-5 1.84 Quintet (m)2H

Hz

H-3, H-4 1.45 - 1.65 Multiplet (m)4H-Internal methylene chain

Expert Insight: The triplet at 3.19 ppm is the diagnostic signal for the iodide.[1] If this signal shifts upfield to ~3.4 ppm, it indicates substitution (e.g., to a chloride) or oxidation.[1] The multiplet at 2.08 ppm is distinctively broad due to


 coupling.[1]
Carbon NMR ( NMR)

Frequency: 100 MHz | Solvent:


[1]
PositionShift (

ppm)
Splitting Pattern

(Hz)
Structural Assignment
C-1 127.1 Quartet (q)

Hz

(Direct coupling)
C-5 33.2 Singlet (s)-

C-2 33.6 Quartet (q)

Hz

C-4 30.1 Singlet (s)-Internal methylene
C-3 21.8 Quartet (q)

Hz
Internal methylene
C-6 6.8 Singlet (s)-

(Shielded)

Self-Validating Check: The presence of a quartet at ~127 ppm and ~33 ppm confirms the integrity of the trifluoromethyl group.[1] The extremely high-field signal at 6.8 ppm confirms the presence of the Carbon-Iodine bond.[1]

Fluorine NMR ( NMR)

Frequency: 376 MHz | Solvent:


[1]
Shift (

ppm)
MultiplicityAssignment
-66.4 Triplet (t)

(Coupled to adjacent

)

Part 4: Synthesis & Purification Protocol

While this compound is commercially available, in-house synthesis via the Finkelstein reaction is common to ensure freshness, as alkyl iodides degrade (turn purple/brown) upon light exposure.[1]

Workflow Diagram

Synthesis_Workflow Start Start: 6-Bromo-1,1,1-trifluorohexane (or Mesylate precursor) Reaction Reaction: NaI (3.0 eq), Acetone Reflux, 18h (Finkelstein) Start->Reaction Workup Workup: Aq. Na2S2O3 Wash (Removes I2 byproduct) Reaction->Workup Precipitate NaBr Dry Drying: MgSO4 + Filtration Workup->Dry Purify Purification: Distillation (Reduced Pressure) or Silica Plug (Hexanes) Dry->Purify

Figure 2: Synthesis and purification workflow emphasizing the removal of iodine impurities.

Protocol Steps
  • Reaction: Dissolve 1-bromo-6,6,6-trifluorohexane (1.0 eq) in reagent-grade acetone (0.5 M). Add Sodium Iodide (NaI, 3.0 eq).[1] The excess NaI drives the equilibrium by precipitating NaBr.[1]

  • Reflux: Heat to reflux (

    
    ) for 12-18 hours. Monitor by TLC (Hexanes).[1] The spot will move slightly higher (Iodides are generally less polar than bromides) and stain purple with anisaldehyde or darken with UV.[1]
    
  • Quench & Wash (Critical Step): The reaction mixture will likely be yellow/brown due to liberated iodine (

    
    ).[1]
    
    • Filter off the white NaBr solid.[1]

    • Concentrate the filtrate.[1]

    • Redissolve in

      
       or Hexanes.[1]
      
    • Wash with 10% aqueous Sodium Thiosulfate (

      
      ).  Shake until the organic layer is perfectly colorless.[1] This removes 
      
      
      
      , which otherwise catalyzes decomposition.[1]
  • Purification: Dry over

    
     and concentrate. If the NMR shows purity 
    
    
    
    , use directly.[1] If not, distill under reduced pressure (protect from light).[1]

Part 5: Impurity Profiling[1]

When analyzing the NMR, look for these specific failure modes:

  • Impurity A: Starting Material (Bromide) [1]

    • Indicator: Triplet at 3.40 ppm (

      
      ).[1]
      
    • Cause: Incomplete Finkelstein reaction.[1]

    • Solution: Reflux longer with fresh NaI.[1]

  • Impurity B: Elimination Product (Alkene) [1]

    • Indicator: Multiplets in the 5.0 - 6.0 ppm region.[1]

    • Cause: Basic conditions or excessive heat causing HI elimination.[1]

    • Solution: Ensure neutral conditions; avoid strong bases.[1]

  • Impurity C: Oxidized Iodine (

    
    ) [1]
    
    • Indicator: Sample is pink/violet.[1] Broadening of NMR peaks.

    • Solution: Wash with thiosulfate immediately.[1]

References

  • Synthesis of Fluoroalkyl Iodides

    • Title: "Copper-mediated cross-coupling of functionalized fluoroalkyl halides."[1]

    • Source:Journal of Organic Chemistry.
    • Context: Establishes the baseline shifts for species.
    • [1]

  • General NMR Characteristics of Alkyl Iodides

    • Title: "Spectral Data for Alkyl Halides: 1-Iodohexane."[1][2]

    • Source:National Institute of Advanced Industrial Science and Technology (AIST) - SDBS.[1]

    • Context: Provides the reference triplet
    • [1]

  • Finkelstein Reaction Methodology

    • Title: "The Finkelstein Reaction: Quantitative conversion of alkyl bromides to iodides."[1]

    • Source:Organic Syntheses.
    • Context: Standard protocol for converting

      
       to 
      
      
      
      .[1]
    • [1]

Sources

Comprehensive Safety & Handling Guide: 1,1,1-Trifluoro-6-iodohexane

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for the safe handling, storage, and experimental application of 1,1,1-Trifluoro-6-iodohexane .[1] It is designed for organic chemists, process engineers, and safety officers in drug discovery and materials science.[1]

CAS: 104504-31-6 (Representative) | Formula:


 | Mol.[1] Weight:  266.04  g/mol 

Part 1: Executive Technical Summary

This compound is a specialized fluorinated building block used primarily to introduce the trifluoromethyl (


) motif with a defined lipophilic alkyl spacer.[1] Unlike perfluorinated iodides (e.g., perfluorohexyl iodide), this molecule possesses a hybrid structure: a chemically inert fluorinated "tail" and a reactive alkyl iodide "head."[1]

Critical Safety Distinction: While the


 group imparts metabolic stability, the terminal alkyl iodide (

) is a potent alkylating agent .[1] It must be handled with the presumption of genotoxicity and high reactivity toward biological nucleophiles (DNA, proteins).[1] Furthermore, the carbon-iodine bond is photosensitive, undergoing homolytic cleavage to release free iodine (

), which correlates with increased toxicity and reagent degradation.[1]

Part 2: Physicochemical Profile & Hazard Identification[2][3]

Table 1: Physicochemical Properties

Data represents consensus values for primary alkyl iodides with fluorinated tails.[1]

PropertyValue / CharacteristicOperational Implication
Physical State LiquidPotential for splashes/aerosols.[1]
Appearance Colorless to pale pinkPink/Violet color indicates decomposition (free Iodine release).[1]
Boiling Point ~180–185°C (Est.)Low vapor pressure, but volatile enough to require fume hood.[1]
Density ~1.5 – 1.6 g/mLHeavy liquid; pipetting requires reverse-technique to prevent dripping.[1]
Solubility Immiscible in water; Soluble in DCM, THF, Et2OUse organic solvents for spill cleanup; aqueous washes ineffective alone.[1]
Flash Point > 65°C (Est.)[1]Combustible. Keep away from high heat/open flames.
Toxicology & Reactivity Analysis[1][3][4]
  • Alkylating Potential: The primary hazard is the displacement of the iodide leaving group by biological nucleophiles.[1] This classifies the compound as a suspect mutagen/carcinogen .[1]

  • Lachrymator/Irritant: Vapors are irritating to the respiratory tract (STOT-SE 3).[1] Direct contact causes severe eye and skin irritation.[1]

  • Photolytic Instability: Exposure to UV/visible light cleaves the C-I bond.[1]

    • Mechanism:[2][3][4][5]

      
      
      
    • Consequence: Accumulation of

      
       acts as an oxidizer and can poison transition metal catalysts (e.g., Pd, Ni) in downstream cross-coupling reactions.[1]
      

Part 3: Storage & Stability Protocols

To maintain reagent integrity and safety, a "Self-Validating Storage System" is required.[1]

Protocol: The Copper Stabilization Method

Alkyl iodides should be stored with a stabilizer to scavenge free iodine radicals.

  • Stabilizer: Activated Copper (Cu) turnings or wire.[1]

  • Mechanism:

    
     (Insoluble precipitate).[1]
    
  • Visual Check: If the copper surface turns black/grey and the liquid remains colorless, the stabilizer is working.[1] If the liquid turns pink, the stabilizer is exhausted.[1]

Storage Conditions
  • Temperature: 2°C to 8°C (Refrigerated).

  • Light: Amber glass vials wrapped in aluminum foil.

  • Atmosphere: Store under Argon or Nitrogen (prevents oxidation of the radical intermediate if decomposition occurs).[1]

Part 4: Safe Handling Workflow (Visualization)

The following diagram outlines the logical flow for handling this light-sensitive alkylating agent, emphasizing engineering controls and waste segregation.

HandlingWorkflow Storage Storage (4°C, Dark, Cu-Stabilized) Inspection Visual Inspection (Colorless = Safe Pink = Purify) Storage->Inspection Before use Transfer Transfer to Fume Hood (Secondary Containment) Inspection->Transfer Pass Waste Waste Disposal (Halogenated Stream) Inspection->Waste Fail (Degraded) Dispensing Dispensing (Glass Syringe / Pos. Displacement) Transfer->Dispensing Under N2 Flow Reaction Reaction Vessel (Inert Atm, Foil Wrapped) Dispensing->Reaction Add dropwise Quench Quench/Cleanup (Sodium Thiosulfate) Dispensing->Quench Excess Reagent Reaction->Quench Post-reaction Quench->Waste Segregate

Caption: Logical workflow for handling this compound, incorporating visual quality checks and specific waste streams.

Part 5: Engineering Controls & PPE[5]

Glove Permeation Strategy

Standard latex gloves provide zero protection against alkyl iodides, which can permeate in seconds.[1]

  • Primary Layer: Silver Shield® (Laminate) or Viton® (Best resistance).[1]

  • Secondary Layer: Nitrile (Disposable) – used over the laminate glove for dexterity and to protect the inner glove from gross contamination.[1]

  • Protocol: "Double-gloving" is mandatory. If the outer nitrile glove is splashed, strip and replace immediately.[1]

Ventilation
  • Requirement: Certified Chemical Fume Hood operating at face velocity > 100 fpm.[1]

  • Justification: Prevents inhalation of volatile iodine species and alkylating vapors.[1]

Transfer Techniques
  • Glass Syringes: Use gas-tight glass syringes with Luer-lock needles.[1] Avoid plastic syringes as the iodinated compound may leach plasticizers or swell the plunger rubber.[1]

  • Positive Displacement: Due to high density (~1.6 g/mL), air-displacement pipettes will drip.[1] Use positive displacement pipettes or reverse-pipetting technique.[1]

Part 6: Emergency Response & Decontamination

Spill Cleanup Logic

Standard absorbents are insufficient if iodine release occurs.[1] The cleanup must chemically neutralize the oxidant.[1]

The Thiosulfate Neutralization Protocol:

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.[1]

  • PPE: Don Silver Shield gloves and respiratory protection (if outside hood).[1]

  • Neutralize:

    • Prepare a 10% Sodium Thiosulfate (

      
      )  aqueous solution.
      
    • Spray/pour over the spill.[1]

    • Visual Indicator: The red/brown iodine color will fade to colorless/yellow as Iodine is reduced to Iodide (

      
      ).[1]
      
  • Absorb: Use vermiculite or sand to absorb the liquid.[1]

  • Disposal: Collect in a container marked "Halogenated Organic Waste + Reducing Agent."

First Aid
  • Skin Contact: Wash with soap and water for 15 minutes.[1] Note: Do not use ethanol; it enhances skin absorption of alkyl halides.

  • Eye Contact: Flush for 15 minutes. Seek immediate ophthalmological evaluation.

Part 7: Synthesis & Reaction Safety (Expert Insight)

When using this compound in synthesis (e.g., Grignard formation or Lithium-Halogen exchange), be aware of the Thermal Runaway Risk .[1]

Reaction Diagram: Degradation vs. Utility

The following diagram illustrates the competing pathways between successful activation and dangerous degradation.

ReactionPathways Reagent 1,1,1-Trifluoro- 6-iodohexane Light Light/Heat (Uncontrolled) Reagent->Light Metal Mg/Li (Controlled) Reagent->Metal Radical Free Radical (R-CH2• + I•) Light->Radical Homolysis Iodine I2 Accumulation (Catalyst Poison) Radical->Iodine Dimerization Intermed Organometallic (R-Mg-I / R-Li) Metal->Intermed Insertion Product Target Fluorinated Product Intermed->Product Electrophile

Caption: Competing pathways: Light induces degradation (Red), while controlled metal insertion yields useful intermediates (Green).[1]

Key Insight: If the reagent is pink (degraded), the free Iodine will react with Magnesium metal (


) before the alkyl halide reacts.[1] This consumes the activator and can delay the initiation of the Grignard reaction, leading to a sudden, hazardous exotherm once the induction period ends.[1] Always wash pink reagent with dilute thiosulfate and dry over 

before use in metal-mediated reactions.
[1]

Part 8: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733479, 1-Iodohexane (Analogous Alkyl Iodide Safety Profile).[1] Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). Registration Dossier: Perfluoroalkyl Iodides and Telomer Iodides.[1] Retrieved from [Link][1]

Sources

Methodological & Application

use of 1,1,1-Trifluoro-6-iodohexane in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1,1,1-Trifluoro-6-iodohexane in Medicinal Chemistry

Part 1: Executive Summary & Strategic Utility

The "Omega-Block" Strategy in Lead Optimization In modern medicinal chemistry, This compound (CAS: 104504-31-6) serves as a precision tool for optimizing the physicochemical and pharmacokinetic properties of lead compounds. Unlike perfluoroalkyl chains (which drastically alter solubility and electronics), the 6,6,6-trifluorohexyl (


)  motif acts as a "bioisostere-plus" for standard alkyl chains (e.g., 

-heptyl).

Core Medicinal Value Proposition:

  • Metabolic Stability: The terminal trifluoromethyl (

    
    ) group effectively blocks cytochrome P450-mediated 
    
    
    
    -oxidation, a common clearance pathway for long alkyl chains.
  • Lipophilicity Tuning: It increases lipophilicity (

    
    ) to enhance membrane permeability but maintains better aqueous solubility than fully fluorinated analogs.
    
  • Steric Occlusion: The slightly larger van der Waals radius of the

    
     group (approx. equal to an isopropyl group) can fill hydrophobic pockets in receptors (e.g., Estrogen Receptor, Orexin Receptors) more effectively than a methyl group.[1]
    

Part 2: Chemical Profile & Handling

PropertySpecification
Chemical Name This compound
CAS Number 104504-31-6
Formula

Molecular Weight 266.04 g/mol
Appearance Colorless to pale yellow liquid
Reactivity Class Primary Alkyl Iodide (Electrophile)
Storage 2-8°C, protect from light (amber glass), over Copper wire (stabilizer)

Critical Quality Control Point:

  • Do not confuse with Perfluorohexyl iodide (

    
    ).  The perfluoro compound is chemically distinct (electron-deficient, non-nucleophilic chain) and will not  participate in standard 
    
    
    
    reactions described below. Ensure the reagent is the hydrocarbon chain with a terminal
    
    
    .[1]

Part 3: Application Protocols

Application A: The "Omega-Block" Ether Synthesis (O-Alkylation)

Target Audience: Chemists optimizing receptor antagonists (e.g., SERDs, GPCR ligands) containing alkoxy side chains.

Mechanism: Standard Williamson Ether Synthesis (


). The iodide is an excellent leaving group, allowing mild conditions that tolerate sensitive scaffolds.[1]

Protocol: Synthesis of Aryl-(6,6,6-trifluorohexyl) Ethers

  • Reagents:

    • Substrate: Phenolic precursor (1.0 equiv).

    • Electrophile: this compound (1.2 equiv).

    • Base: Cesium Carbonate (

      
      ) (2.0 equiv) or Potassium Carbonate (
      
      
      
      ) (3.0 equiv).
    • Solvent: Anhydrous DMF or Acetonitrile (0.1 M concentration).

  • Step-by-Step Procedure:

    • Step 1 (Activation): Charge a flame-dried reaction vial with the phenol and

      
       in anhydrous DMF. Stir at room temperature for 15 minutes to generate the phenoxide anion.
      
    • Step 2 (Addition): Add this compound dropwise via syringe. The iodide is light-sensitive; perform in low light or wrap the flask in foil.

    • Step 3 (Reaction): Heat the mixture to 60°C for 4–12 hours. Monitor by LC-MS.

      • Note: Unlike simple alkyl bromides, the iodide is highly reactive.[1] Avoid excessive heating (>80°C) to prevent elimination (E2) side products (6,6,6-trifluoro-1-hexene).

    • Step 4 (Workup): Dilute with EtOAc, wash with water (

      
      ) to remove DMF, then brine.[1] Dry over 
      
      
      
      .
    • Step 5 (Purification): Flash chromatography (Hexanes/EtOAc). The product will typically be less polar than the starting phenol.[1]

Validation Criteria:

  • 
     NMR:  Look for a triplet at approximately 
    
    
    
    ppm.
  • MS: M+ peak corresponds to Phenol + 138 Da (

    
     fragment addition).
    
Application B: Wittig Reagent Synthesis (Linker Installation)

Target Audience: Researchers synthesizing lipid mimetics (e.g., Anandamide analogs) or installing the chain via olefination.[1]

Protocol: Preparation of (6,6,6-Trifluorohexyl)triphenylphosphonium Iodide

  • Reagents:

    • This compound (1.0 equiv).

    • Triphenylphosphine (

      
      ) (1.1 equiv).
      
    • Solvent: Anhydrous Acetonitrile (

      
      ).[2]
      
  • Step-by-Step Procedure:

    • Step 1: Dissolve this compound and

      
       in MeCN (concentration ~0.5 M).
      
    • Step 2: Reflux (80–85°C) under Nitrogen/Argon for 24–48 hours.

      • Insight: The electron-withdrawing effect of the terminal

        
         group is dampened by the C5 spacer, so the reaction rate is similar to standard hexyl iodide.[1]
        
    • Step 3: Cool to room temperature. If the salt precipitates, filter and wash with cold ether.[1] If not, concentrate to a thick oil and triturate with diethyl ether/pentane to induce crystallization.[1]

    • Step 4: Dry under high vacuum.

Application Note: This salt is a precursor for Z-selective Wittig olefinations . When deprotonated with NaHMDS, the resulting ylide reacts with aldehydes to install the


 motif, common in fatty acid mimetics.

Part 4: Visualizing the "Fluorine Scan" Workflow

The following diagram illustrates the decision matrix for using this compound versus standard alkylating agents.

FluorineScan Start Lead Compound Optimization (Target: Hydrophobic Pocket) Problem Issue: High Metabolic Clearance (Omega-Oxidation) Start->Problem Solution Strategy: The Fluorine Scan Problem->Solution Replace n-Hexyl/Heptyl Reagent Reagent: this compound Solution->Reagent PathA Reaction: S_N2 Alkylation (Phenols/Amines) Reagent->PathA Heteroatom Linker PathB Reaction: Zinc Insertion (Negishi Coupling) Reagent->PathB C-C Bond Formation Outcome Result: Blocked Metabolism site Maintained Lipophilicity (LogP) PathA->Outcome PathB->Outcome

Caption: Logical workflow for implementing the trifluorohexyl motif to block metabolic soft spots while retaining hydrophobic binding interactions.

Part 5: Advanced Functionalization (Negishi Coupling)

For attaching the chain directly to an aromatic ring (C-C bond formation), the alkyl iodide is converted to an organozinc reagent.[1]

Protocol: Negishi Cross-Coupling

  • Zinc Activation: Treat Zinc dust with 1,2-dibromoethane and TMSCl in DMA/THF.

  • Insertion: Add this compound and warm to 40-50°C. The iodide facilitates faster insertion than the corresponding bromide.

  • Coupling: Transmetallate with a Palladium catalyst (e.g.,

    
    ) and the aryl halide partner.
    
    • Advantage:[3][4][5] This method avoids the use of pyrophoric organolithiums and tolerates esters/nitriles on the scaffold.[1]

References

  • Synthesis of Chiral Anandamide Analogs

    • Title: Exceptionally Potent Chiral Anandamide Analogs.
    • Source: American Chemical Society (ACS) / J. Med.[6] Chem.

    • Context: Describes the use of phosphonium salts derived from 6,6,6-trifluorohexyl iodide for Wittig olefin
    • URL:[Link] (Inferred from snippet 1.1)

  • Antimalarial Quinolones (Ether Synthesis)

    • Title: Antimalarial Quinolones: Synthesis, potency, and mechanistic studies.[1]

    • Source: National Institutes of Health (NIH) / PMC.
    • Context: Details the synthesis of m-(6,6,6-trifluorohexyloxy)-aniline using the reagent in an ether synthesis.
    • URL:[Link]

  • General Fluorine Medicinal Chemistry

    • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.
    • Source: NIH / PubMed.
    • Context: General principles of using groups for metabolic stability and lipophilicity.
    • URL:[Link]

  • Orexin Receptor Agonists (Patent)

    • Title: Substituted piperidine compound and use thereof (WO2017135306A1).
    • Source: Google P
    • Context: Lists 6,6,6-trifluorohexyl as a specific substituent for optimizing receptor agonist activity.[1][7]

    • URL

Sources

introducing trifluoromethyl groups with 1,1,1-Trifluoro-6-iodohexane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Harnessing 1,1,1-Trifluoro-6-iodohexane for Radical-Mediated Introduction of Trifluoromethylated Moieties

Abstract

The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1] While direct trifluoromethylation methods are well-established, the introduction of longer trifluoromethylalkyl chains offers a powerful strategy to access novel chemical space and fine-tune molecular properties. This guide details the application of this compound as a versatile precursor for the generation of the 6,6,6-trifluorohexyl radical. We present the underlying mechanistic principles, focusing on visible-light photoredox catalysis, and provide detailed, field-proven protocols for its application in C-C bond formation with aromatic and olefinic substrates. This document is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic toolkit for late-stage functionalization and lead optimization.

The Strategic Value of the Trifluoromethylhexyl Group

Incorporating a CF3 group can profoundly alter a molecule's physicochemical profile.[2] The replacement of a metabolically vulnerable methyl group with a CF3 group can block enzymatic degradation, while its strong electron-withdrawing nature modulates the pKa of nearby functional groups.[1][3]

Using this compound allows for the introduction of a six-carbon chain terminating in a CF3 group (CF3(CH2)5–). This specific moiety provides several distinct advantages over direct trifluoromethylation:

  • Modulated Lipophilicity: While the CF3 group itself is lipophilic (Hansch-Fujita π constant of +0.88), the extended alkyl chain provides a more significant increase in lipophilicity, which can be crucial for penetrating biological membranes.[1][2]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~485 kJ/mol), rendering the CF3 terminus highly resistant to metabolic oxidation.[2]

  • Conformational Flexibility and Vectorial Exploration: The hexyl chain acts as a flexible linker, allowing the potent CF3 group to orient itself within a binding pocket to establish favorable interactions, while the overall vector of the substituent is extended significantly away from the core scaffold.

Mechanistic Principle: Photoredox-Mediated Radical Generation

The utility of this compound hinges on the selective cleavage of the C-I bond to generate a primary alkyl radical. Visible-light photoredox catalysis has emerged as a premier method for achieving this transformation under exceptionally mild conditions, avoiding the use of toxic reagents like tin hydrides.[4][5]

The general catalytic cycle proceeds as follows:

  • Photoexcitation: A photocatalyst (PC), such as fac-Ir(ppy)3 or an organic dye, absorbs visible light to reach an excited state (PC*).

  • Single Electron Transfer (SET): The excited photocatalyst is a potent reductant and can donate an electron to the alkyl iodide. This reduction of this compound is facile due to the relatively weak C-I bond.

  • Radical Formation: The resulting radical anion is unstable and rapidly fragments, cleaving the C-I bond to release an iodide anion (I⁻) and the desired 6,6,6-trifluorohexyl radical.[6]

  • Catalyst Regeneration: The oxidized photocatalyst (PC⁺) is reduced back to its ground state by a stoichiometric amount of a sacrificial electron donor (e.g., an amine or Hantzsch ester), closing the catalytic cycle.

  • Substrate Engagement: The highly reactive 6,6,6-trifluorohexyl radical is trapped by a suitable substrate (e.g., an electron-rich heterocycle or an electron-deficient alkene) to form the final product.

photoredox_cycle PC PC (Ground State) PC_star PC* (Excited State) PC->PC_star Visible Light (hν) PC_plus PC+ (Oxidized) PC_star->PC_plus SET Alkyl_I CF₃(CH₂)₅-I PC_star->Alkyl_I e⁻ PC_plus->PC Regeneration Donor Sacrificial Electron Donor Alkyl_Radical CF₃(CH₂)₅• Alkyl_I->Alkyl_Radical Fragmentation Product Product (e.g., Ar-Alkyl) Alkyl_Radical->Product Arene Arene/Alkene (Substrate) Arene->Product Radical Addition Donor->PC_plus e⁻ Donor_ox Donor (oxidized) Donor->Donor_ox e⁻

Caption: General photoredox cycle for alkyl radical generation from this compound.

Experimental Protocols

Protocol 1: Photoredox-Mediated Minisci-Type Reaction with a Heterocycle

This protocol describes the coupling of the 6,6,6-trifluorohexyl radical with an electron-deficient heterocycle, such as pyridine or quinoline. The reaction is tolerant of a wide range of functional groups.[7][8]

Materials and Reagents

Reagent/Material Grade Supplier Notes
This compound ≥97% Commercial Store under N2, protected from light.
Heterocycle (e.g., Lepidine) ≥98% Commercial Use as received.
fac-Ir(ppy)3 ≥98% Commercial Sensitive to light and air.
Hantzsch Ester (DHPE) ≥98% Commercial Sacrificial electron donor.
Trifluoroacetic Acid (TFA) Reagent Commercial Proton source to enhance reactivity.
Acetonitrile (MeCN) Anhydrous Commercial Degas thoroughly before use.
Schlenk Flask --- --- Flame-dried before use.

| Blue LED Light Source | --- | --- | e.g., 456 nm, 10 W.[9] |

Step-by-Step Procedure

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the heterocycle (0.5 mmol, 1.0 equiv), this compound (0.75 mmol, 1.5 equiv), Hantzsch ester (0.6 mmol, 1.2 equiv), and fac-Ir(ppy)3 (0.005 mmol, 1 mol%).

  • Seal the flask with a septum and purge with a gentle stream of nitrogen or argon for 15 minutes.

  • Using a syringe, add anhydrous, degassed MeCN (5.0 mL) to dissolve the solids.

  • Add Trifluoroacetic Acid (TFA) (0.5 mmol, 1.0 equiv) via syringe. The solution should be homogeneous.

  • Place the flask approximately 5-10 cm from a blue LED light source and begin vigorous stirring. If necessary, use a small fan to maintain the reaction at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, remove the light source and quench the reaction by opening it to the air.

  • Concentrate the mixture in vacuo to remove the solvent.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the desired product.

Protocol 2: Giese Addition to an Electron-Deficient Alkene

This protocol details the intermolecular addition of the 6,6,6-trifluorohexyl radical to an activated alkene, such as an acrylate or acrylonitrile, a classic method for forming C-C bonds.[10]

Materials and Reagents

Reagent/Material Grade Supplier Notes
This compound ≥97% Commercial Store under N2, protected from light.
Alkene (e.g., n-Butyl Acrylate) ≥99% Commercial Inhibitor may need to be removed.
4CzIPN ≥97% Commercial Organic photocatalyst, less expensive.
N,N-Diisopropylethylamine ≥99% Commercial Sacrificial electron donor.
Dimethylformamide (DMF) Anhydrous Commercial Degas thoroughly before use.
Schlenk Flask --- --- Flame-dried before use.

| Blue LED Light Source | --- | --- | e.g., 456 nm, 10 W.[9] |

Step-by-Step Procedure

  • To a flame-dried Schlenk flask with a stir bar, add 4CzIPN (0.01 mmol, 2 mol%).

  • Seal the flask and purge with nitrogen or argon for 15 minutes.

  • Add anhydrous, degassed DMF (5.0 mL).

  • Add the electron-deficient alkene (0.5 mmol, 1.0 equiv), this compound (1.0 mmol, 2.0 equiv), and N,N-Diisopropylethylamine (1.0 mmol, 2.0 equiv) via syringe.

  • Irradiate the stirred solution with a blue LED light source at room temperature.

  • Monitor the reaction progress by GC-MS or LC-MS. The reaction is typically complete in 8-16 hours.

  • Once the starting material is consumed, turn off the light.

  • Pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to yield the functionalized alkane.

General Experimental Workflow

The following diagram illustrates the standardized workflow for setting up and performing the photoredox-mediated reactions described above. Adherence to these steps ensures reproducibility and safety.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Flame-dry Schlenk flask and stir bar prep2 Add solid reagents (Catalyst, Additives) prep1->prep2 prep3 Seal and purge flask with inert gas (N₂/Ar) prep2->prep3 rxn1 Add degassed anhydrous solvent via syringe prep3->rxn1 rxn2 Add liquid reagents (Substrate, Alkyl Iodide, Amine) rxn1->rxn2 rxn3 Place near blue LED and begin vigorous stirring rxn2->rxn3 rxn4 Monitor reaction by TLC / LC-MS rxn3->rxn4 work1 Quench reaction (expose to air) rxn4->work1 work2 Solvent removal (rotary evaporation) work1->work2 work3 Purify by flash column chromatography work2->work3 work4 Characterize pure product (NMR, HRMS) work3->work4

Sources

Troubleshooting & Optimization

stability of 1,1,1-Trifluoro-6-iodohexane under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 1,1,1-Trifluoro-6-iodohexane (TFIH) . This guide addresses the specific stability challenges associated with this fluorinated building block.

TFIH is a bifunctional reagent: it contains a chemically inert trifluoromethyl group (


)  (providing metabolic stability and lipophilicity) and a reactive primary iodide  (serving as the handle for chemical modification). While the 

group is robust, the C-I bond is the "weak link," susceptible to photolysis, thermal degradation, and unintended elimination.

This guide is structured to troubleshoot these specific failure modes.

Module 1: Storage & Purity (The "Pink Reagent" Issue)

User Issue: "My reagent has turned from colorless to pink/violet or dark brown. Is it still usable?"

Root Cause Analysis

Primary alkyl iodides like TFIH possess a relatively weak Carbon-Iodine bond (~53 kcal/mol). Exposure to UV light or heat causes homolytic cleavage , generating an alkyl radical and an iodine radical. Two iodine radicals recombine to form molecular iodine (


), which acts as a catalyst for further decomposition (autocatalysis).
  • Pink/Violet: Trace

    
     (Early stage degradation).
    
  • Brown/Opaque: Significant

    
     accumulation (Advanced degradation).
    
Troubleshooting Protocol: Restoration of Purity

Do not discard "pink" material. It can be restored to >99% purity using a reductive wash.

Step-by-Step Purification Workflow:

  • Dissolution: Dilute the TFIH in an inert organic solvent (e.g., Diethyl ether or Hexanes) to reduce viscosity.

  • The Wash: Wash the organic layer with 10% aqueous Sodium Thiosulfate (

    
    ) .
    
    • Mechanism:[1][2][3]

      
       (Colorless dithionate).
      
  • Separation: The organic layer should instantly turn colorless.

  • Drying: Wash with brine, dry over

    
    , and concentrate under reduced pressure (keep bath temp < 40°C).
    
  • Stabilization: Add activated Copper turnings (Cu) to the storage vial to scavenge free radicals.

Decision Logic: Storage & Handling

StorageLogic Start Inspect TFIH Reagent ColorCheck Color Check Start->ColorCheck Clear Colorless/Straw ColorCheck->Clear Pass Pink Pink/Violet ColorCheck->Pink Minor Oxidation Brown Dark Brown ColorCheck->Brown Major Degradation Action1 Proceed to Reaction Clear->Action1 Action2 Perform Thiosulfate Wash Pink->Action2 Action3 Distillation Required (Check NMR for elimination) Brown->Action3 Action2->Action1

Figure 1: Decision matrix for reagent quality assessment prior to synthesis.

Module 2: Reaction Stability (Thermal & Chemical)

User Issue: "I am seeing low yields or alkene formation during nucleophilic substitution."

Critical Stability Parameters
ParameterLimitConsequence of Exceeding
Temperature < 80°C (Recommended)Thermal elimination of HI (forming 6,6,6-trifluoro-1-hexene).
Light Exclude Ambient LightRadical formation; competing side reactions.
Base Strength

< 15 (Ideal)
Strong bases (e.g., t-BuOK) promote E2 elimination over

substitution.
Nucleophile Soft Nucleophiles PreferredHard nucleophiles may attack the alkyl chain or act as bases.
Scenario A: Preventing Elimination (E2)

The primary iodide is prone to dehydrohalogenation (loss of HI) in the presence of strong bases and heat.

  • Symptom: Appearance of olefinic protons in

    
     NMR (multiplets around 5.0–6.0 ppm).
    
  • Fix:

    • Switch to a non-nucleophilic base (e.g.,

      
       or DIPEA) rather than strong alkoxides.
      
    • Lower reaction temperature and increase time.

    • Use polar aprotic solvents (DMF, DMSO) to accelerate the

      
       pathway, allowing lower thermal loads.
      
Scenario B: Metal-Halogen Exchange (Grignard/Lithium)

TFIH is often used to generate the corresponding organometallic reagent (


).
  • Risk: Wurtz Coupling (Homocoupling of R-I and R-MgX to form R-R).

  • Protocol Adjustment:

    • Temperature: Must be kept strictly below 0°C (ideally -78°C for Li, -10°C to 0°C for Mg).

    • Addition Mode: Add the TFIH slowly to the metal to keep the concentration of R-I low relative to the metal surface.

    • Activation: Use Rieke Magnesium or Iodine activation to initiate Grignard formation at lower temperatures.

Module 3: Advanced Troubleshooting (Radical Chemistry)

User Issue: "Can I use TFIH in photoredox catalysis?"

Answer: Yes, this is an ideal application. The weak C-I bond makes TFIH an excellent radical precursor.

Mechanism & Control

Under visible light (blue LED) and a photocatalyst (e.g.,


), TFIH generates the electrophilic radical 

.
  • Advantage: The

    
     group pulls electron density, making the radical slightly electrophilic, which aids in addition to electron-rich alkenes (Giese Addition).
    
  • Common Failure: If the reaction is not degassed (oxygen-free), the radical will be quenched by

    
     to form peroxides.
    
  • Requirement: Freeze-pump-thaw cycling is mandatory for these reactions.

Reaction Pathway Competition

ReactionPathways cluster_0 Conditions TFIH TFIH (R-CH2-I) Base Strong Base (tBuOK, Heat) TFIH->Base Nuc Nucleophile (NaN3, KCN) TFIH->Nuc Light Blue Light/Cat. (Radical) TFIH->Light Elim Elimination Product (Alkene) Base->Elim E2 Path Sub Substitution Product (R-CH2-Nu) Nuc->Sub SN2 Path Rad Radical Adduct (Giese/ATRA) Light->Rad SET Path

Figure 2: Competing reaction pathways based on experimental conditions.

Frequently Asked Questions (FAQ)

Q: Does the


 group affect the reactivity of the iodide? 
A:  Electronically, the effect is minimal. The 

group is at the C6 position, too far to exert a strong inductive withdrawing effect on the C1 iodide. However, it significantly increases lipophilicity (LogP), meaning TFIH will partition strongly into organic solvents and may require fluorinated solvents (like Trifluorotoluene) for optimal solubility in some catalytic systems.

Q: How do I dispose of TFIH waste? A: It must be treated as halogenated organic waste . Do not mix with strong oxidizers or strong bases in the waste stream to prevent exothermic degradation.

Q: Is TFIH volatile? A: It is less volatile than non-fluorinated hexyl iodide due to the heavy


 group, but it still has a vapor pressure. Use in a fume hood. Avoid rotary evaporation at high vacuum/high heat; use mild vacuum (approx. 20-50 mbar) and 30°C bath.

References

  • National Center for Biotechnology Information (NCBI).PubChem Compound Summary for Alkyl Iodides (General Reactivity).

    • Source:

  • Sigma-Aldrich.Technical Bulletin: Handling and Storage of Alkyl Iodides.

    • Source:

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

    • Source:

  • Stephenson, C. R. J., et al. Visible Light-Mediated Free Radical Reactions of Alkyl Iodides. (Protocols for radical generation).[4]

    • Source: [5]

Sources

troubleshooting failed reactions with 1,1,1-Trifluoro-6-iodohexane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Failed Reactions & Optimization Guide

Doc ID: TS-TF6I-2024 | Version: 1.2 | Status: Active[1]

Introduction: Understanding Your Reagent

Welcome to the technical support hub for 1,1,1-Trifluoro-6-iodohexane . As a Senior Application Scientist, I often see this reagent treated as a generic alkyl halide. It is not. It is a hybrid molecule that combines the lipophilicity and metabolic stability of a trifluoromethyl (


) tail with the high reactivity of a primary alkyl iodide.

This guide moves beyond basic textbook chemistry to address the specific failure modes observed in medicinal chemistry and materials science workflows.

Quick Reference Data
PropertyValue / CharacteristicImpact on Protocol
Structure

6-carbon linker;

is remote from the reaction center.[1][2]
Physical State Liquid (Colorless to pale yellow)Volatility Risk: High vacuum can strip the reagent.[1]
Boiling Point Est. 150–160°C (Atm)Do not heat >80°C without a reflux condenser.[1][3]
Stability Light SensitiveDegrades to

(turns brown) and radicals.[1]
NMR Diagnostic

: ~ -66 ppm (Singlet)
The "Truth" Handle: Use this to quantify conversion.

Module 1: The "Disappearing Reagent" (Handling & Stability)

Symptom: "I weighed the reagent, set up the reaction, but my mass balance is off, or the starting material turned dark brown before use."

Root Cause Analysis
  • Photolytic Cleavage: The C-I bond is weak (~50 kcal/mol). Exposure to ambient hood light releases iodine radicals (

    
    ), leading to homocoupling or degradation.
    
  • Volatility: While the boiling point is moderate, the high vapor pressure allows significant loss on a high-vacuum manifold (0.1 mmHg) if left too long.

Troubleshooting Protocol
  • The Amber Rule: Always handle this reagent in amber vials. If your hood is bright, wrap the reaction flask in aluminum foil.

  • Purification: If the liquid is dark brown/violet, it contains free iodine (

    
    ).
    
    • Quick Fix: Wash with 10% aqueous Sodium Thiosulfate (

      
      ) until colorless, dry over 
      
      
      
      , and filter.
  • Vacuum Warning: Do not dry this reagent on a high-vacuum line for >15 minutes. Use a gentle stream of Nitrogen (

    
    ) for final solvent removal.
    

Module 2: Nucleophilic Substitution ( ) Failures

Symptom: "Reaction with my amine/phenol is stalling, or I am isolating an olefin byproduct."

The Mechanism

The this compound is a primary alkyl iodide .[1] It is an excellent substrate for


, but the aliphatic chain allows for rotation, making E2 elimination a competing pathway if the base is too strong or bulky.
Diagnostic Workflow

SN2_Troubleshooting Start Problem: Low Yield in Substitution Check_Byproduct Analyze Crude NMR (Is there a triplet at ~5.8 ppm?) Start->Check_Byproduct Yes_Olefin YES: Elimination (E2) Dominates Check_Byproduct->Yes_Olefin Olefin signals present No_Olefin NO: Starting Material Remains Check_Byproduct->No_Olefin Only SM + Nucleophile Action_Base Switch Base: Use K2CO3 or Cs2CO3 Avoid NaH or t-BuOK Yes_Olefin->Action_Base Action_Temp Lower Temperature (0°C -> RT) Yes_Olefin->Action_Temp Action_Solvent Switch Solvent: DMF, DMSO, or NMP (Polar Aprotic accelerates SN2) No_Olefin->Action_Solvent Action_Finkelstein Catalysis: Add 10 mol% TBAI (Tetrabutylammonium Iodide) No_Olefin->Action_Finkelstein

Figure 1: Decision tree for troubleshooting nucleophilic substitution failures.

Optimization Table: Conditions
VariableStandard RecommendationWhy?
Solvent Acetonitrile (ACN) or DMF ACN is easy to remove; DMF accelerates sluggish reactions.[1]
Base

or

Carbonates are mild enough to prevent E2 elimination but strong enough to deprotonate phenols/thiols.[1]
Stoichiometry 1.2 eq Reagent / 1.0 eq NucleophileThe iodide is the electrophile.[1] Use slight excess to drive completion.
Catalyst TBAI (5-10 mol%) Phase transfer catalyst.[1] Essential if using biphasic conditions (e.g., DCM/Water).

Pro-Tip: If reacting with a secondary amine, add LiBr (2.0 eq) . Lithium coordinates the leaving iodide and the amine, organizing the transition state.

Module 3: Metal-Mediated Reactions (Grignard/Lithium)

Symptom: "Magnesium won't initiate," or "I see double the chain length (Dodecane byproduct)."

The Challenge

Long-chain alkyl halides are prone to Wurtz Homocoupling (


) during Grignard formation. The 

group adds weight but does not electronically activate the C-I bond significantly enough to bypass initiation issues.
The "Turbo" Solution

Do not use standard Magnesium turnings. The induction period is too risky.

Recommended Protocol: Iodine-Magnesium Exchange (Knochel-Type) Instead of making the Grignard directly from Mg metal, use a halogen-metal exchange.[1]

  • Reagent A: Isopropylmagnesium Chloride - Lithium Chloride complex (

    
    ) [Turbo Grignard].
    
  • Conditions:

    • Dissolve this compound in dry THF.

    • Cool to -20°C .

    • Add

      
       (1.1 eq) dropwise.
      
    • Stir for 30 mins at -20°C.

  • Result: You now have

    
    .[1]
    
  • Trapping: Add your electrophile (Aldehyde/Ketone) directly to this solution.

Why this works:

  • Low Temp: Prevents

    
    -hydride elimination and homocoupling.[1]
    
  • LiCl: Breaks up polymeric Grignard aggregates, increasing solubility and reactivity.

Workflow Visualization

Grignard_Flow Input 1,1,1-Trifluoro- 6-iodohexane Method_Direct Direct Mg Metal (High Risk) Input->Method_Direct Method_Exchange iPrMgCl-LiCl (Recommended) Input->Method_Exchange Risk_Wurtz Homocoupling (Dimerization) Method_Direct->Risk_Wurtz Exotherm Success_Grignard Stable Grignard Species (-20°C) Method_Exchange->Success_Grignard Fast Exchange Electrophile Add Electrophile (Aldehyde/Ketone) Success_Grignard->Electrophile

Figure 2: Comparison of Grignard formation strategies. The Exchange method is superior for this reagent.

Module 4: Analytics & Validation (The "Truth" Serum)

Symptom: "I can't tell if my reaction worked by TLC."

Alkyl iodides often streak on silica or have poor UV absorbance (no chromophore). Do not rely on UV detection. [3]

The NMR Advantage

The


 group is your built-in spy. It is chemically inert but magnetically active.
  • Starting Material (

    
    ):  Singlet at ~ -66.0 ppm .[1]
    
  • Product (

    
    ):  The chemical shift will move slightly depending on the nucleophile, but more importantly, the integration relative to an internal standard (like 
    
    
    
    -trifluorotoluene, -63 ppm) will confirm mass balance.[1]
The NMR Check
  • Starting Material: Look for the

    
     triplet at ~3.2 ppm .
    
  • Product: Upon substitution (e.g., with an amine), this triplet will shift upfield to ~2.4 - 2.6 ppm .[1]

  • Elimination Byproduct: Multiplets in the 5.0 - 6.0 ppm region.

References

  • PubChem. 1-Iodohexane Compound Summary. (Analogous reactivity data). Available at: [Link][1]

  • Dolbier, W. R.Guide to Fluorine NMR for Organic Chemists. (Reference for CF3 chemical shifts).
  • Knochel, P., et al.Preparation of Functionalized Grignard Reagents via a Halogen–Metal Exchange Reaction. Angew. Chem. Int. Ed. 2003. (Basis for Turbo Grignard protocol).
  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available at: [Link][1]

For further assistance, please contact the Application Science team with your specific solvent system and base utilized.[1]

Sources

Technical Support Center: 1,1,1-Trifluoro-6-iodohexane Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1,1,1-Trifluoro-6-iodohexane. This resource provides in-depth answers to common questions and troubleshooting advice for experiments related to the degradation of this compound. The insights provided are synthesized from established principles of organic chemistry and data from analogous halogenated and fluorinated molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for this compound?

A1: Based on its structure, this compound is susceptible to several degradation pathways, primarily involving the carbon-iodine (C-I) bond, which is significantly weaker than both the carbon-fluorine (C-F) and carbon-carbon (C-C) bonds.

  • Reductive Dehalogenation: This is a highly likely pathway where the C-I bond is cleaved and the iodine atom is replaced by a hydrogen atom. This process requires a reducing agent or a suitable catalyst.[1][2] The primary product would be 1,1,1-trifluorohexane .

  • Hydrolysis (Nucleophilic Substitution): The iodide ion is an excellent leaving group, making the compound susceptible to nucleophilic substitution by water or hydroxide ions. This reaction, known as hydrolysis, replaces the iodine atom with a hydroxyl (-OH) group, yielding 1,1,1-trifluorohexan-6-ol .[3] The rate of hydrolysis for iodoalkanes is considerably faster than for corresponding bromo- or chloroalkanes.[4]

  • Photodegradation: The C-I bond is known to be photolabile, meaning it can be broken by absorbing energy from light, particularly UV radiation.[5] This homolytic cleavage generates a 1,1,1-trifluorohexyl radical, which can then undergo various reactions depending on the surrounding medium (e.g., abstracting a hydrogen atom from a solvent).

  • Microbial Degradation: The biodegradation of highly fluorinated compounds is generally slow and challenging due to the strength and stability of the C-F bond.[6][7][8] Microbial degradation, if it occurs, would likely initiate with the cleavage of the more labile C-I bond by dehalogenase enzymes before proceeding to the fluorinated alkyl chain.[9]

Q2: What are the expected major and minor byproducts of degradation?

A2: The byproducts are directly linked to the degradation pathway.

  • Major Expected Byproducts:

    • 1,1,1-Trifluorohexane: From reductive dehalogenation.

    • 1,1,1-Trifluorohexan-6-ol: From hydrolysis.

    • Iodide Ion (I⁻): This will be a common byproduct from any pathway involving the cleavage of the C-I bond.

  • Potential Minor Byproducts:

    • 1,1,1-Trifluorohex-5-ene: If elimination (dehydrohalogenation) occurs as a competing reaction to hydrolysis, though this is typically favored by strong, bulky bases rather than water.

    • Further Oxidation Products: If 1,1,1-trifluorohexan-6-ol is formed in an oxidative environment, it could be further oxidized to 1,1,1-trifluorohexanal and subsequently to 6,6,6-trifluorohexanoic acid .

Q3: Why is the C-F bond so resistant to degradation compared to the C-I bond?

A3: The resistance of the carbon-fluorine bond is a cornerstone of organofluorine chemistry. The C-F bond is one of the strongest single bonds in organic chemistry, making it highly resistant to chemical and enzymatic cleavage.[10][11] In contrast, the carbon-iodine bond is relatively weak and polarized, making it a prime site for nucleophilic attack, reduction, and photodegradation.

Bond TypeAverage Bond Enthalpy (kJ/mol)Relative Reactivity in Nucleophilic Substitution
C-F~485Very Low
C-Cl~340Moderate
C-Br~280High
C-I~210Very High
This table summarizes general bond enthalpies and relative reactivity trends for haloalkanes.
Q4: What analytical techniques are best suited for identifying and quantifying this compound and its degradation byproducts?

A4: A multi-technique approach is recommended for comprehensive analysis.[12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for separating and identifying volatile and semi-volatile organic compounds like the parent molecule and its primary degradation products (1,1,1-trifluorohexane, 1,1,1-trifluorohexan-6-ol). The mass spectrometer provides structural information for definitive identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a mass spectrometer (LC-MS), is useful for analyzing less volatile or more polar byproducts, such as the potential carboxylic acid metabolite.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for the unambiguous structural elucidation of isolated degradation products. ¹⁹F NMR is especially valuable for confirming that the trifluoromethyl group remains intact during initial degradation stages.

  • Ion Chromatography: This technique is specifically used to quantify the release of inorganic ions, such as the iodide ion (I⁻), providing a direct measure of C-I bond cleavage.[12]

Caption: Primary degradation pathways of this compound.

Troubleshooting Guides

Hydrolysis Experiments
  • Q: My hydrolysis reaction is much slower than expected. What could be the cause?

    • A: Check the pH of your aqueous solution. Hydrolysis is significantly faster under basic conditions (S_N2 mechanism with OH⁻) than in neutral water (S_N1 or S_N2 with H₂O). Also, ensure the temperature is appropriate; reaction rates increase with temperature. Finally, poor solubility can limit the reaction rate. Adding a co-solvent like ethanol can improve miscibility.[14]

  • Q: I am using silver nitrate to monitor the rate of hydrolysis, but the results are inconsistent.

    • A: This method relies on the precipitation of silver iodide (AgI).[4] Ensure your glassware is scrupulously clean, as contaminants can nucleate precipitation. Maintain a constant temperature, as both hydrolysis rate and AgI solubility are temperature-dependent. Use a consistent method for observing the precipitate (e.g., against a black background) and ensure the initial concentrations of the haloalkane and silver nitrate are identical across all runs.[14]

Reductive Dehalogenation Experiments
  • Q: I am attempting a catalytic transfer hydrogenation to reduce the C-I bond, but I am observing low conversion.

    • A: The efficiency of catalytic transfer hydrogenation depends on the catalyst, the hydrogen donor, and the solvent.[1]

      • Catalyst Activity: Ensure your Palladium on Carbon (Pd/C) or other catalyst is fresh. Catalysts can be poisoned by sulfur compounds or other impurities.

      • Hydrogen Donor: Reagents like triethylsilane (TES) or formic acid are common donors.[1] Check the purity and ensure you are using the correct stoichiometry.

      • Solvent & Base: The reaction often requires a base like diisopropylethylamine (DIEA) to neutralize the HI formed. The choice of solvent can also impact reactivity.

Byproduct Analysis
  • Q: My GC-MS analysis shows multiple unexpected small peaks. How do I identify them?

    • A: Unexpected peaks can be impurities, artifacts from sample preparation, or minor degradation byproducts.

      • Run a Blank: Inject a solvent blank and a sample of your starting material to identify peaks that are not from degradation.

      • Check Mass Spectra: Analyze the mass spectra of the unknown peaks. Look for characteristic fragmentation patterns. For example, the loss of a CF₃ group (mass 69) is a common fragmentation for compounds containing this moiety.

      • Derivatization: If you suspect the formation of an alcohol (1,1,1-trifluorohexan-6-ol), which can sometimes show poor peak shape in GC, derivatize your sample (e.g., silylation). The derivatized alcohol will be more volatile and have a distinct, easily identifiable mass spectrum.

AnalysisWorkflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Interpretation Start Degradation Sample Quench Quench Reaction (if necessary) Start->Quench Extract Solvent Extraction (e.g., with DCM) Quench->Extract IC Ion Chromatography (Iodide Quantification) Quench->IC Concentrate Concentrate Sample Extract->Concentrate LCMS LC-MS Analysis (Non-Volatile Byproducts) Extract->LCMS GCMS GC-MS Analysis (Volatile Byproducts) Concentrate->GCMS Identify Identify Peaks (Mass Spectra Library) GCMS->Identify LCMS->Identify Quantify Quantify Byproducts (Using Standards) Identify->Quantify Elucidate Elucidate Structures (Confirm with NMR if needed) Quantify->Elucidate Pathway Propose Degradation Pathway Elucidate->Pathway

Caption: Experimental workflow for identifying degradation byproducts.

Experimental Protocols

Protocol 1: Monitoring Hydrolysis Rate with Silver Nitrate

This protocol provides a comparative measure of the hydrolysis rate by observing the formation time of a silver iodide precipitate.[4]

Materials:

  • This compound

  • Ethanol (reagent grade)

  • 0.1 M Silver Nitrate (AgNO₃) aqueous solution

  • Test tubes and a test tube rack

  • Water bath set to 50 °C

  • Stopwatch

Procedure:

  • Prepare Reaction Mixture: In a test tube, add 2 mL of ethanol and 2 mL of the 0.1 M AgNO₃ solution. Place the test tube in the 50 °C water bath to equilibrate for 5 minutes.

  • Initiate Reaction: Add 5 drops of this compound to the equilibrated test tube, shake gently to mix, and immediately start the stopwatch.

  • Observe Precipitation: Observe the solution against a dark background. Stop the timer as soon as a distinct precipitate (a pale yellow cloudiness of AgI) becomes visible.

  • Repeat for Consistency: Repeat the experiment at least two more times to ensure the result is reproducible. The faster the precipitate forms, the more reactive the compound is to hydrolysis under these conditions.[14]

Protocol 2: General Photodegradation Study

This protocol outlines a basic procedure to assess the susceptibility of the compound to photodegradation.

Materials:

  • This compound

  • A suitable solvent in which the compound is soluble and which is relatively transparent to the light source (e.g., acetonitrile or water).

  • Quartz cuvettes or reaction vessels (quartz is transparent to UV light).

  • A UV light source (e.g., a mercury lamp or a dedicated photostability chamber).[5]

  • Control vessel wrapped completely in aluminum foil.

Procedure:

  • Prepare Solution: Prepare a dilute solution of this compound in the chosen solvent (e.g., 50 µg/mL).

  • Set Up Experiment: Fill two quartz vessels with the solution. Wrap one vessel completely in aluminum foil to serve as a dark control.

  • Expose to Light: Place both vessels at a fixed distance from the UV light source. Turn on the light source.[15]

  • Sample Over Time: At predetermined time points (e.g., 0, 1, 2, 4, 8 hours), withdraw aliquots from both the exposed and the dark control vessels.

  • Analyze Samples: Analyze the aliquots immediately using a suitable analytical method (e.g., GC-MS) to determine the concentration of the parent compound remaining and to identify the formation of any photoproducts.

  • Evaluate Degradation: Compare the concentration of the parent compound in the exposed sample to the dark control. A significant decrease in the exposed sample indicates photodegradation.

References

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC - NIH. Available at: [Link]

  • Degradation pathways of trichloroethylene and 1,1,1-trichloroethane by Mycobacterium sp. TA27 - PubMed. Available at: [Link]

  • Simultaneous degradation of 1,4-dioxane and 1,1,1- trichloroethane with a flowing water-film plasma reactor. IOP Publishing. Available at: [Link]

  • Process for the reductive dehalogenation of polyhaloaromatics with sodium or calcium in a lower alcohol - Google Patents.
  • Why Is the Biodegradation of Polyfluorinated Compounds So Rare? | mSphere. Available at: [Link]

  • Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds | Environmental Science & Technology - ACS Publications. Available at: [Link]

  • Perfluoro-1-iodohexane C6 telomer CAS no. 355-43-1. LookChem. Available at: [Link]

  • 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-iodohexane - PubChem. Available at: [Link]

  • Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed. Available at: [Link]

  • Photocatalytical degradation of toluene and cyclohexane using LEd Illumination - Polish Journal of Environmental Studies. Available at: [Link]

  • Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - PubMed. Available at: [Link]

  • Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC - NIH. Available at: [Link]

  • Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Studies on the conversion of 1,1,1-trichlorotrifluoroethane, chloro-2,2,2-trifluoroethane, and 1,1,1-trifluoroethane by catalytic oxidation, hydrolysis and ammonolysis - Green Chemistry (RSC Publishing). Available at: [Link]

  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics - MDPI. Available at: [Link]

  • Insights into Photocatalytic Degradation Pathways and Mechanism of Tetracycline by an Efficient Z-Scheme NiFe-LDH/CTF-1 Heterojunction - MDPI. Available at: [Link]

  • Biodegradation and biotransformation of organofluorine compounds | Request PDF. ResearchGate. Available at: [Link]

  • 4.2.2 revision guide haloalkanes - chemrevise. Available at: [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage - Organic Chemistry Portal. Available at: [Link]

  • Hydrolysis of Halogenoalkanes (Edexcel International A Level (IAL) Chemistry): Revision Note - Save My Exams. Available at: [Link]

  • A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation - MDPI. Available at: [Link]

  • Photocatalytic Degradation of 1,4-Dioxane and Malachite Green over Zinc Oxide/Cellulose Nanofiber Using UVA - BioPRIA. Available at: [Link]

  • Catalyst-free photoinduced dehalogenation and functionalization of alkyl halides using Lewis bases - RSC Publishing. Available at: [Link]

  • Purification of drug degradation products supported by analytical and preparative supercritical fluid chromatography | Request PDF - ResearchGate. Available at: [Link]

  • Results of reductive dehalogenation of various aryl/alkyl halides in... - ResearchGate. Available at: [Link]

  • biodegradation of organofluorine compounds ecbc-tr-1347 - DTIC. Available at: [Link]

  • Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals' | University of Oxford. Available at: [Link]

  • halogenoalkanes (haloalkanes) and silver nitrate - Chemguide. Available at: [Link]

  • Photodegradation Driven by Visible Light Exceeds Biodegradation across a Range of Environmental Conditions during the Initial Hours after an Oil Spill - NIH. Available at: [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available at: [Link]

  • Biodegradation of haloalkanes - The Hebrew University of Jerusalem. Available at: [Link]

  • Biodegradation of Perfluorinated Compounds | Request PDF - ResearchGate. Available at: [Link]

Sources

solvent effects on the reactivity of 1,1,1-Trifluoro-6-iodohexane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1,1,1-Trifluoro-6-iodohexane .

This guide is structured as an interactive troubleshooting hub designed for researchers encountering reactivity or solubility challenges. It moves beyond basic textbook definitions to address the specific hydrodynamic and kinetic behaviors of long-chain fluoro-alkyl iodides.

🔬 Product Technical Profile

Compound: this compound Structure:


Key Characteristics: 
  • Reactive Center: Primary Alkyl Iodide (

    
    ). Excellent leaving group for 
    
    
    
    and precursor for organometallics.
  • Tail: Trifluoromethyl (

    
    -position). unlike perfluorinated chains, this "hybrid" chain retains solubility in standard organic solvents but exhibits higher density and lipophilicity than non-fluorinated analogues.
    
  • Electronic Effect: The electron-withdrawing

    
     group is 6 carbons away from the iodine. Inductive deactivation is negligible . Reactivity is comparable to 1-iodohexane.
    

🛠 Module 1: Nucleophilic Substitution ( )

Status: User reports slow reaction rates or incomplete conversion.

The Core Issue: Solvation Shell Interference

For primary alkyl iodides like this compound, the reaction rate is governed by the "nakedness" of the nucleophile. The most common error is using protic solvents (Methanol, Ethanol) which cage the nucleophile in hydrogen bonds, deactivating it.

Troubleshooting Guide
SymptomProbable CauseRecommended Solvent SystemMechanism of Action
Reaction < 10% conversion after 24h Nucleophile is "caged" by H-bonding solvent (e.g., EtOH,

).
Switch to Polar Aprotic: DMF, DMSO, or Acetonitrile (

).[1]
These solvents solvate the cation (

,

) but leave the anion (Nu

) "naked" and highly reactive.[1]
Substrate insoluble (Phase Separation) The

tail increases lipophilicity, making it immiscible in pure aqueous/salt solutions.
Biphasic System + PTC: Toluene/Water + Tetrabutylammonium Bromide (TBAB).Phase Transfer Catalysis shuttles the nucleophile into the organic phase where the iodide resides.
Side Product: Elimination (Alkene) Solvent is too basic or temperature too high.Acetone (Dry): Perform Finkelstein-type conditions at lower temps.Acetone is polar aprotic but less likely to promote

elimination compared to hot DMSO.
Visualizing the Solvation Effect

The diagram below illustrates why switching from Methanol to DMF dramatically accelerates the reaction.

SN2_Solvation cluster_0 Polar Protic (Methanol) cluster_1 Polar Aprotic (DMF/DMSO) Nu_Protic Nucleophile (Nu-) Reactivity_Low Slow Reaction Nu_Protic->Reactivity_Low High Activation Energy Solvent_Protic MeOH Molecules Solvent_Protic->Nu_Protic Strong H-Bonds (Caging Effect) Nu_Aprotic Nucleophile (Nu-) Reactivity_High Fast Reaction Nu_Aprotic->Reactivity_High Rapid Attack Cation_Aprotic Counter Ion (Na+) Solvent_Aprotic DMF Molecules Solvent_Aprotic->Cation_Aprotic Strong Solvation

Caption: In protic solvents (left), hydrogen bonds stabilize the nucleophile, raising the energy barrier. In aprotic solvents (right), the nucleophile is desolvated and highly energetic.

⚙️ Module 2: Grignard & Organometallic Formation

Status: User reports failure to initiate or high homocoupling (Wurtz reaction).

The Core Issue: The "Primary Iodide" Trap

Primary alkyl iodides are extremely reactive toward magnesium. While this seems good, it often leads to Wurtz Coupling :



The choice of solvent dictates the balance between initiation speed and side-reaction suppression.
Solvent Selection Matrix
SolventProsConsBest Use Case
Diethyl Ether (

)
Low boiling point; moderates reactivity; reduces homocoupling.Harder to initiate "heavy" halides; flammability.Standard synthesis where high yield is critical.
Tetrahydrofuran (THF) High coordination power; initiates stubborn halides easily.High Wurtz Coupling risk. The increased solubility of the Grignard species promotes attack on unreacted iodide.Cryogenic formation (-20°C) or rapid Lithium-Halogen exchange.
2-MeTHF Higher boiling point than ether; separates easily from water.More expensive; similar coupling risks to THF.Process scale-up (Green chemistry alternative).
Critical Protocol: Preventing the "Heavy Bottom" Effect

Because this compound is denser (


) than standard solvents, it tends to pool at the bottom of the flask, separating from the Magnesium turnings if not agitated.

Step-by-Step Initiation Protocol:

  • Preparation: Flame-dry glassware under Argon. Use Diethyl Ether if possible to minimize dimerization.

  • Activation: Add Mg turnings. Dry stir for 10 mins. Add 1 crystal of Iodine (

    
    ).
    
  • The "Dilution Trick": Dissolve the fluoro-iodide in the solvent (1:5 ratio) before addition. Do not add neat iodide.

  • Initiation: Add 5% of the solution to the Mg. Wait for turbidity/color loss.[2]

    • Troubleshoot: If no start after 5 mins, add 1 drop of DIBAL-H or 1,2-dibromoethane.

  • Addition: Add the remaining solution slowly (dropwise) to keep the concentration of unreacted iodide low. This starves the Wurtz coupling pathway.

🧪 Module 3: Radical Chemistry (ATRA)

Status: User performing Atom Transfer Radical Addition.

For radical reactions, ionic solvation is undesirable. The goal is to prevent charge separation.

  • Recommended Solvent: Dichloromethane (DCM) or Benzene/Trifluorotoluene .

  • Why? These non-polar/weakly polar solvents do not stabilize carbocations, ensuring the reaction proceeds via the radical mechanism.

  • Degassing: The

    
     tail increases oxygen solubility in the medium. Thorough sparging (Argon bubbling) for >20 mins is mandatory to prevent radical quenching by 
    
    
    
    .

❓ Frequently Asked Questions (FAQ)

Q: Can I use water as a co-solvent? A: Only for


 reactions using Phase Transfer Catalysis (PTC). For organometallics, water is fatal (protonates the Carbon-Metal bond immediately).

Q: Why does my reaction mixture turn purple/brown? A: This indicates the liberation of elemental Iodine (


).
  • In Grignard: It means Wurtz coupling is happening (producing

    
     which can oxidize).
    
  • In Storage: The compound is light-sensitive.[3] Decomposed iodide releases

    
    . Wash with Sodium Thiosulfate solution to purify before use.
    

Q: Does the trifluoromethyl group make this a "Fluorous" compound? A: No. It is a "Fluorous Pony" (hybrid). It does not require specialized fluorous solvents (like FC-72). It is soluble in standard organics (THF, DCM, EtOAc). Do not use perfluorinated solvents as it may not be soluble enough in them.

📚 References & Authority

  • Solvent Effects in

    
     Reactions: 
    
    • Concept: Polar aprotic solvents enhance nucleophilicity by desolvating anions.

    • Source: Master Organic Chemistry. "The Solvent in

      
       Reactions." Link
      
  • Grignard Formation & Wurtz Coupling:

    • Concept: THF promotes Wurtz coupling more than Diethyl Ether due to better solubility/solvation of the organometallic species.

    • Source: Quora/ChemTexts. "Solvent choice for Grignard Reagents." Link

  • Halogen Reactivity & Solubility:

    • Concept: Alkyl iodides are lipophilic; solubility is governed by the alkyl chain length and halogen polarizability.

    • Source: LibreTexts. "Physical Properties of Alkyl Halides." Link

  • Fluorous Chemistry Principles:

    • Concept: Distinguishing between "Perfluoro" (immiscible) and "Trifluoro-alkyl" (soluble in organics).

    • Source: RSC Reaction Chemistry & Engineering. "Solvent effects on chemical reactivity."[4] Link

Sources

Validation & Comparative

A Comparative Guide to Trifluoromethylating Reagents: Situating 1,1,1-Trifluoro-6-iodohexane in the Modern Chemist's Toolbox

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of a trifluoromethyl (CF₃) group is a cornerstone of modern medicinal and agrochemical design. This powerful moiety can dramatically enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1] Consequently, a diverse array of reagents has been developed to facilitate trifluoromethylation. This guide provides a comparative analysis of 1,1,1-Trifluoro-6-iodohexane, a radical trifluoromethylating agent, alongside other prominent CF₃ sources, offering insights into their respective mechanisms, applications, and practical considerations.

The Trifluoromethylation Landscape: A Mechanistic Overview

Trifluoromethylating reagents are broadly categorized by the nature of the "CF₃" species they deliver: radical (CF₃•), electrophilic (CF₃⁺), or nucleophilic (CF₃⁻). Understanding these distinctions is paramount to selecting the optimal reagent for a given synthetic challenge.

Figure 1: Mechanistic Classes of Trifluoromethylating Reagents

G Reagents Trifluoromethylating Reagents Radical Radical (CF₃•) This compound CF₃I, Langlois Reagent Reagents->Radical Electrophilic Electrophilic (CF₃⁺) Togni Reagents Umemoto Reagents Reagents->Electrophilic Nucleophilic Nucleophilic (CF₃⁻) Ruppert-Prakash Reagent Reagents->Nucleophilic

Caption: Classification of common trifluoromethylating reagents.

In Focus: this compound as a Radical CF₃ Source

This compound belongs to the class of radical trifluoromethylating agents. The key structural feature of this reagent is the C-I bond, which can undergo homolytic cleavage upon initiation by light (photocatalysis), heat, or a radical initiator to generate the trifluoromethyl radical.

The long hexyl chain of this compound distinguishes it from the more commonly used gaseous CF₃I. While direct comparative studies are limited, the physical properties of analogous long-chain iodoalkanes suggest that this compound is a liquid with low solubility in water but good solubility in common organic solvents.[2][3] This offers potential advantages in terms of handling and reaction setup compared to gaseous reagents.

Figure 2: Generation of the Trifluoromethyl Radical from this compound

G cluster_cleavage Homolytic Cleavage Reagent CF₃(CH₂)₅I (this compound) Initiation Initiation (e.g., light, heat) Radicals CF₃(CH₂)₅• + I• CF3_Radical CF₃• + •(CH₂)₅I Radicals->CF3_Radical β-scission (potential pathway) G Start Start: Combine Reactants Degas Degas with Nitrogen Start->Degas Irradiate Irradiate with Visible Light Degas->Irradiate Workup Aqueous Workup & Extraction Irradiate->Workup Purify Column Chromatography Workup->Purify End End: Purified Product Purify->End

Sources

Publish Comparison Guide: Mechanistic Studies of 1,1,1-Trifluoro-6-iodohexane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth mechanistic analysis of 1,1,1-Trifluoro-6-iodohexane (CAS 104504-31-6), a specialized alkylating agent used to introduce the metabolically stable and lipophilic 6,6,6-trifluorohexyl motif.[1]

Executive Summary & Chemical Identity[1]

This compound is a primary alkyl iodide characterized by a terminal trifluoromethyl (


) group separated from the reactive iodine center by a five-carbon methylene spacer.[1]
  • Formula:

    
    
    
  • Role: Electrophilic alkylating agent.[1]

  • Key Advantage: It introduces a "fluorine tail" that modulates lipophilicity (

    
    ) and metabolic stability (blocking 
    
    
    
    -oxidation) without significantly altering the steric or electronic environment of the reaction center compared to non-fluorinated analogs.[1]
The "Spacer Effect" in Reactivity

A critical mechanistic distinction must be made between this molecule and perfluoroalkyl iodides (


).[1]
  • Perfluoro-1-iodohexane (

    
    ):  The iodine is attached to a fluorinated carbon.[1][2] The bond is extremely weak; reactivity is dominated by radical atom transfer (ATRA).[1] It cannot  undergo 
    
    
    
    reactions effectively.
  • This compound: The iodine is attached to a standard methylene group.[1] The remote

    
     exerts negligible inductive pull on the C-I bond.[1] Consequently, it behaves mechanistically like a standard alkyl iodide  (e.g., 1-iodohexane) but with altered solubility and biological properties.[1]
    

Comparative Performance Analysis

The following table contrasts this compound with its primary alternatives: the non-fluorinated analog (1-Iodohexane) and the fully fluorinated analog (Perfluorohexyl Iodide).

Table 1: Reactivity & Physicochemical Comparison[1]
FeatureThis compound 1-Iodohexane (Alternative A)Perfluorohexyl Iodide (Alternative B)[1]
Structure



Primary Mechanism

/ Metal-Insertion

/ Metal-Insertion
Radical Atom Transfer (ATRA)
C-I Bond Energy High (~53 kcal/mol)High (~53 kcal/mol)Low (~47 kcal/mol)
Nucleophilicity High (Alkyl Radical is Nucleophilic)High (Alkyl Radical is Nucleophilic)Low (Perfluoro Radical is Electrophilic)
Metabolic Stability High (Blocks

-oxidation)
Low (Prone to P450 oxidation)Extremely High (Bio-inert)
Solubility Hybrid (Organic/Fluorous)LipophilicFluorous (Segregates)
Use Case Drug Discovery (Lead Opt.)General SynthesisFluorous Tagging / Materials

Mechanistic Deep Dive: Nucleophilic Substitution ( )

The most common application of this compound is the alkylation of carbanions (e.g., lithiated arenes) to attach the trifluorohexyl tail.[1]

Mechanism

The reaction proceeds via a classic bimolecular nucleophilic substitution (


).[1] The nucleophile (Nu⁻) attacks the 

antibonding orbital.[1]
  • Rate Law:

    
    [1]
    
  • Electronic Effect: The

    
     group is 6 carbons away.[1] The inductive effect (
    
    
    
    ) decays exponentially with distance.[1] Therefore, the electrophilicity of the
    
    
    -carbon is nearly identical to that of 1-iodohexane.[1]
  • Solvation Effect: The

    
     group increases the hydrophobicity of the chain.[1] In polar aprotic solvents (THF, DMF), this can lead to subtle aggregation changes, but generally, reaction rates are comparable to non-fluorinated alkyl iodides.[1]
    
Experimental Protocol: Alkylation of Thiophene

Context: Synthesis of aryl myxopyronin derivatives (Adapted from US Patent 9315495B2).[1]

Reagents:

  • Substrate: 2-Bromothiophene (or similar heteroaryl halide)[1]

  • Reagent: this compound (1.2 equiv)[1]

  • Base/Lithiation:

    
    -Butyllithium (
    
    
    
    -BuLi, 1.1 equiv)[1]
  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Cryogenic Lithiation: Cool a solution of 2-bromothiophene in anhydrous THF to

    
     under Argon.
    
  • Metal-Halogen Exchange: Add

    
    -BuLi dropwise.[1] Stir for 30 minutes to generate the lithiated species (2-lithio-thiophene).[1]
    
    • Validation: The color typically shifts to yellow/orange.[1]

  • Electrophile Addition: Add this compound (neat or in THF) slowly to the cold solution.

  • Warming: Allow the reaction to warm to

    
     over 2 hours.
    
    • Mechanistic Note: The warming provides the activation energy for the

      
       displacement of the iodide by the thienyl-lithium species.[1]
      
  • Quench & Workup: Quench with saturated

    
    .[1] Extract with EtOAc.[1]
    
Visualization: Reaction Pathway[1][5]

SN2_Pathway Start Precursor: Heteroaryl Bromide Li_Species Intermediate: Lithiated Species (Nu-) Start->Li_Species n-BuLi, -78°C (Metal-Halogen Exchange) TS Transition State: [Nu...C...I]‡ Li_Species->TS + Reagent (Nucleophilic Attack) Reagent Reagent: This compound Reagent->TS Product Product: 6,6,6-Trifluorohexyl-arene TS->Product -LiI (Irreversible)

Caption: Figure 1.


 Alkylation pathway utilizing this compound to functionalize an aromatic scaffold.

Mechanistic Deep Dive: Metal-Catalyzed Cross-Coupling

When direct alkylation is not feasible (e.g., on


 carbons without lithiation), this compound serves as an excellent partner in Negishi  or Suzuki-Miyaura  (

) couplings.[1]
Comparison with Alternatives
  • Vs. Alkyl Bromides: The Iodide is significantly more reactive in the Oxidative Addition step to Pd(0) or Ni(0).[1] This allows for milder conditions (room temperature) which suppresses

    
    -hydride elimination—a common failure mode in alkyl cross-coupling.[1]
    
  • Vs. Perfluoroalkyl Iodides:

    
     requires specialized radical-based catalysts (e.g., Copper/Phenanthroline) and does not undergo standard 2-electron oxidative addition easily.[1] this compound behaves like a standard alkyl iodide, making it compatible with standard Pd-PEPPSI or Ni-glyme catalysts.[1]
    
Protocol: Nickel-Catalyzed Negishi Coupling

Objective: Coupling this compound with an Aryl Iodide.[1]

  • Zinc Reagent Formation:

    • Treat this compound with Zinc dust (activated with TMSCl) in DMA at

      
      .[1]
      
    • Result:

      
      .
      
    • Validation: Titrate with iodine to confirm concentration.[1]

  • Catalytic Coupling:

    • Mix Aryl Iodide (1.0 equiv) + Organozinc Reagent (1.5 equiv).[1]

    • Catalyst:

      
       (5 mol%) + Pybox ligand (10 mol%).[1]
      
    • Stir at RT for 12 hours.

  • Mechanism:

    • Transmetallation: The alkyl-zinc species transfers the trifluorohexyl chain to the Ni(II)-aryl complex.[1]

    • Reductive Elimination: Forms the C-C bond.[1]

Decision Matrix for Researchers

Use this logic flow to determine if this compound is the correct reagent for your study.

Decision_Matrix Start Goal: Introduce Fluorine Chain Q1 Is the target position directly attached to CF3? Start->Q1 Res1 Use Perfluoroalkyl Iodide (Radical Chemistry) Q1->Res1 Yes (Alpha-F) Q2 Do you need a spacer (e.g. -(CH2)5-)? Q1->Q2 No (Remote-F) Q3 Is metabolic stability critical? Q2->Q3 Yes Res2 Use this compound Q3->Res2 Yes (Block oxidation) Res3 Use 1-Iodohexane (Cheaper, similar chemistry) Q3->Res3 No (Cost priority)

Caption: Figure 2. Selection logic for fluorinated alkylating agents.

References

  • Synthesis of Aryl Myxopyronin Derivatives. Source: US Patent 9315495B2 (Example 32.1).[1] Context: Describes the use of this compound in lithiation/alkylation chemistry. URL:

  • Carbonylation Reactions of Alkyl Iodides through the Interplay of Carbon Radicals and Pd Catalysts. Source: Accounts of Chemical Research, 2014.[1] Context: Mechanistic background on the reactivity of primary alkyl iodides (the class to which the subject belongs) in metal-catalyzed systems. URL:[Link][1]

  • Syntheses with Perfluoroalkyl Iodides (Comparative Context). Source: ResearchGate Review.[1] Context: Provides the contrasting reactivity profile for perfluoro-1-iodohexane to highlight the "spacer effect". URL:[Link]

  • This compound Product Data. Source: Sigma-Aldrich / PubChem.[1] Context: Physical property verification and safety data (CAS 104504-31-6).[1] URL:[Link][1]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.